2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
CAS No.: 130497-33-5
Cat. No.: VC0006448
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130497-33-5 |
---|---|
Molecular Formula | C18H25Cl3N2O |
Molecular Weight | 391.8 g/mol |
IUPAC Name | 2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H |
Standard InChI Key | NGVLSOWJSUUYDE-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES | C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central ethanone group bridging two pharmacophoric elements:
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Aryl moiety: A 3,4-dichlorophenyl ring providing hydrophobic interactions and electron-withdrawing effects .
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Piperidine-pyrrolidinylmethyl system: A nitrogen-rich heterocyclic ensemble contributing to receptor binding and solubility modulation .
The hydrochloride salt enhances aqueous solubility (1.238 g/cm³ density) , critical for in vivo administration.
Physicochemical Profile
Key properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₅Cl₃N₂O | |
Molecular Weight | 391.76 g/mol | |
Boiling Point | 521.7°C at 760 mmHg | |
Flash Point | 269.3°C | |
Solubility (DMSO) | 5 mg/mL at 12.76 mM | |
LogP | 4.69 | |
HS Code | 2933990090 |
The logP value of 4.69 indicates moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability.
Synthesis and Analytical Characterization
Synthetic Route
The synthesis involves three stages:
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Core formation: Condensation of 3,4-dichlorophenylacetic acid with 2-(pyrrolidin-1-ylmethyl)piperidine using coupling reagents (e.g., HATU or EDCl) .
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
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Purification: Recrystallization from methanol/ethyl acetate yields >98% purity .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.85 (d, 1H, aryl), 7.62 (dd, 1H, aryl), 4.15 (m, 1H, piperidine), 3.45 (s, 2H, CH₂N) .
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HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile/water) .
Pharmacological Profile
Opioid Receptor Affinity
BRL 52537 hydrochloride exhibits nanomolar affinity for κ-opioid receptors (KOR) with marked selectivity over μ-opioid receptors (MOR):
This selectivity underpins its reduced abuse liability compared to non-selective opioids .
Antinociception
Neuroprotection
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Middle cerebral artery occlusion (MCAO) model:
Preclinical Applications and Mechanisms
Cerebral Ischemia/Reperfusion Injury
BRL 52537 hydrochloride attenuates neuronal apoptosis via:
Chronic Pain Models
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